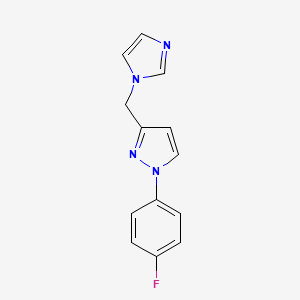![molecular formula C16H23N3O B7586091 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound belongs to the class of azabicyclo compounds and has been found to exhibit potent agonist activity on the α7 nicotinic acetylcholine receptor (nAChR).
作用機序
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide binds to the α7 nAChR with high affinity and activates the receptor by causing a conformational change that opens the ion channel. This results in the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. The exact mechanism by which 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and protect against neuronal damage in animal models of Alzheimer's disease and other neurodegenerative disorders. 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide is its relatively short half-life, which may make it difficult to achieve sustained activation of the receptor in vivo.
将来の方向性
There are several future directions for the study of 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide. One area of interest is the development of more potent and selective agonists of the α7 nAChR, which may have even greater therapeutic potential. Another area of interest is the investigation of the role of the α7 nAChR in various disease states, such as schizophrenia, depression, and chronic pain. Finally, the development of novel drug delivery systems that can provide sustained activation of the α7 nAChR may overcome the limitations of 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide and other currently available agonists.
合成法
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,5-cyclooctadiene with 4-methylphenyl isocyanate to form the intermediate compound, 9-methyl-3-(4-methylphenyl)-3-azabicyclo[4.2.1]non-6-ene. This intermediate compound is then reacted with chloroacetyl chloride to form the final product, 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide.
科学的研究の応用
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent agonist activity on the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to have a wide range of therapeutic effects, including cognitive enhancement, neuroprotection, and anti-inflammatory effects.
特性
IUPAC Name |
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-3-5-13(6-4-12)17-16(20)19-10-9-14-7-8-15(11-19)18(14)2/h3-6,14-15H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNTHVGRQFXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3CCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B7586037.png)
![1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one](/img/structure/B7586044.png)
![2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile](/img/structure/B7586055.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)

![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)
